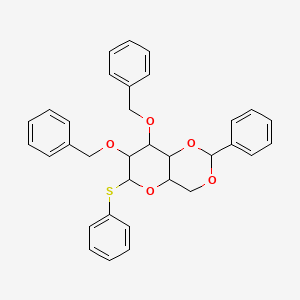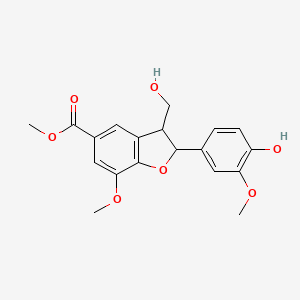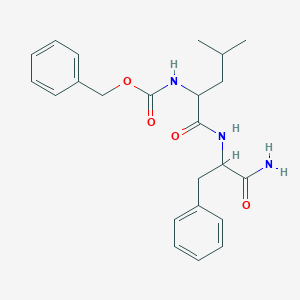
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside (CAS No. 903881-30-1) is a remarkable compound with significant anti-cancer properties. Its structure features a mannose derivative with multiple benzyl and phenyl groups attached to the sugar backbone. Let’s explore its synthesis, reactions, applications, and more.
Métodos De Preparación
Synthetic Routes:: The synthesis of Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside involves several steps. One common approach includes the following:
Protection of Mannose Hydroxyl Groups: Benzyl groups are selectively added to the hydroxyl groups at positions 2, 3, and 6 of mannose.
Formation of Benzylidene Acetal: The compound’s unique benzylidene acetal is formed by reacting the protected mannose with an appropriate reagent.
Thioether Formation: Introduction of the thioether group (phenylthio) at position 1 using a suitable sulfur-containing reagent.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.
Análisis De Reacciones Químicas
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside undergoes various reactions:
Reductive Opening of Benzylidene Acetal: Treatment with hydride donors (e.g., LiAlH₄) selectively cleaves the benzylidene acetal, yielding the corresponding benzyl-type ether.
Substitution Reactions: The thioether group can participate in substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, oxidation or reduction of specific functional groups may occur.
Common reagents include hydride donors, Lewis acids, and sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry::
Glycosylation Studies: Researchers use Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside as a model compound for glycosylation reactions.
Carbohydrate Chemistry: Its unique structure contributes to understanding carbohydrate reactivity.
Anti-Cancer Properties: this compound shows promise as an anti-cancer agent.
Cellular Signaling: Investigating its effects on cellular pathways is essential.
Chemical Synthesis: Used as a building block in organic synthesis.
Mecanismo De Acción
The compound likely exerts its anti-cancer effects by interfering with cellular processes, potentially targeting specific receptors or pathways. Further research is needed to elucidate the precise mechanism.
Comparación Con Compuestos Similares
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside stands out due to its unique combination of benzyl and phenyl groups. Similar compounds include other thiomannopyranosides and benzylidene acetals.
Propiedades
IUPAC Name |
2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTRYCJSIFGZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)

![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)
![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)

![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)
![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)

![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)
![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)
